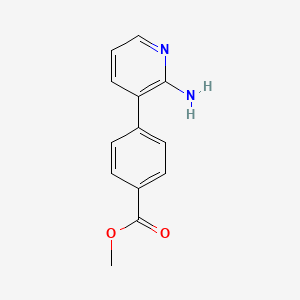
Methyl 4-(2-aminopyridin-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Methyl 4-(2-aminopyridin-3-yl)benzoate typically involves the reaction of 4-(2-aminopyridin-3-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Methyl 4-(2-aminopyridin-3-yl)benzoate undergoes various chemical reactions, including:
科学的研究の応用
Methyl 4-(2-aminopyridin-3-yl)benzoate has a wide range of applications in scientific research:
作用機序
The mechanism of action of Methyl 4-(2-aminopyridin-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Methyl 4-(2-aminopyridin-3-yl)benzoate can be compared with other similar compounds, such as:
Methyl 4-(3-aminopyridin-2-yl)benzoate: This compound has a similar structure but differs in the position of the amino group on the pyridine ring.
2-Amino-4-methylpyridinium-4-hydroxybenzolate: This compound is used in nonlinear optical applications and has different functional groups compared to this compound.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: This compound is used in therapeutic applications and has a more complex structure.
This compound stands out due to its unique combination of the aminopyridine and benzoate moieties, which contribute to its distinct chemical and biological properties.
生物活性
Methyl 4-(2-aminopyridin-3-yl)benzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its interactions with biological macromolecules. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds or electrostatic interactions, which may modulate the activity of these targets. The ester group enhances the compound's solubility and bioavailability, facilitating its interaction with biological systems.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several tested strains are summarized in Table 1.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
| Pseudomonas aeruginosa | 13.40 |
| Salmonella typhi | 11.29 |
These results suggest a promising role for this compound in developing new antibacterial agents, particularly in the context of increasing antibiotic resistance .
Antifungal Activity
In addition to its antibacterial effects, this compound has demonstrated antifungal activity. It has been effective against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong inhibition, as shown in Table 2.
| Fungal Strain | MIC (µM) |
|---|---|
| Candida albicans | 16.69 |
| Fusarium oxysporum | 56.74 |
This antifungal potential further highlights the compound's versatility as a therapeutic agent .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Screening : A comprehensive study evaluated various derivatives of pyridine compounds, including this compound, for their antimicrobial properties. The findings indicated that the presence of the amino group significantly enhanced antibacterial activity compared to other structural analogs .
- Mechanistic Studies : In vivo studies involving mouse models have demonstrated that compounds similar to this compound can modulate immune responses, potentially through the inhibition of inducible nitric oxide synthase (iNOS), which is crucial in inflammatory processes .
- Therapeutic Applications : Preliminary research suggests that this compound may have potential applications in cancer treatment by targeting specific biochemical pathways involved in tumor growth and proliferation.
特性
IUPAC Name |
methyl 4-(2-aminopyridin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)10-6-4-9(5-7-10)11-3-2-8-15-12(11)14/h2-8H,1H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKHJYWKBPPHJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













